molecular formula C47H63ClN4O14S B12465508 DM1-Mcc

DM1-Mcc

Cat. No.: B12465508
M. Wt: 975.5 g/mol
InChI Key: RUQUNWQAIDSPKO-QKJXIHRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM1-Mcc, also known as mertansine-maleimidomethyl cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a microtubule inhibitor, and is commonly linked to monoclonal antibodies to target specific cancer cells. This compound is particularly significant in the treatment of HER2-positive breast cancer when conjugated with trastuzumab, forming trastuzumab emtansine (T-DM1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM1-Mcc involves the conjugation of mertansine (DM1) with maleimidomethyl cyclohexane-1-carboxylate (Mcc) through an amide bond coupling. The process typically uses an N-hydroxysuccinimidyl (NHS) ester and a maleimide as activated functional groups. The conjugation buffer is prepared with 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as hydrophobic interaction chromatography and mass spectrometry are employed to analyze and optimize the ADCs .

Chemical Reactions Analysis

Types of Reactions

DM1-Mcc undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group in Mcc can react with thiol groups in antibodies to form stable thioether bonds.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve thiol-containing antibodies and this compound in a buffer solution at neutral pH.

    Hydrolysis: Can be induced using acidic or basic solutions.

Major Products

    Substitution Reactions: Result in the formation of antibody-drug conjugates.

    Hydrolysis: Produces free DM1 and Mcc.

Scientific Research Applications

DM1-MCC is a component used in antibody-drug conjugates (ADCs) for targeted cancer therapy. DM1, or maytansine, is a potent anti-mitotic agent, and MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate) serves as a stable linker connecting DM1 to a monoclonal antibody . The following are the applications of this compound in cancer research:

Targeted Cancer Therapy

  • CD30-Positive Hematological Malignancies DM1 conjugated to anti-CD30 antibody (anti-CD30-MCC-DM1) has shown promise as a treatment for CD30-positive hematological malignancies .
    • Anti-CD30-MCC-DM1 induces tumor regression in subcutaneous inoculation of Karpas 299 (anaplastic large cell lymphoma), HH (cutaneous T-cell lymphoma), and L428 (Hodgkin’s disease) cell models .
    • In xenograft mouse models, anti-CD30-MCC-DM1 resulted in significant tumor growth delay in a dose-dependent manner, with stronger antitumor activity than the anti-CD30 antibody alone .
    • A phase 1 study (NCT03894150) of anti-CD30-MCC-DM1 is currently enrolling patients in China .
  • HER2-Positive Metastatic Breast Cancer Trastuzumab-MCC-DM1 (T-DM1) is designed to target HER2-positive metastatic breast cancer .
    • T-DM1 is composed of trastuzumab (Herceptin®), a monoclonal antibody, linked to a chemotherapy drug, which attaches to specific places on cancer cells, slowing the growth or killing the cancer cells .
    • Clinical trials of T-DM1 have enrolled more than 100 women with metastatic breast cancer .
  • Non-Hodgkin's Lymphomas (NHLs) Anti-CD22-MCC-DM1 has demonstrated effectiveness against NHLs in preclinical studies .
    • Anti-CD22-MCC-DM1 induces complete tumor regression in NHL xenograft mouse models .
    • It was well-tolerated in cynomolgus monkeys and substantially decreased circulating B-cells as well as follicle size and germinal center formation in lymphoid organs .

Preclinical Studies

  • Tumor Regression in Animal Models Anti-CD30-MCC-DM1 has been found to induce sustained tumor regression in xenograft mouse models . Treatment of mice bearing subcutaneous lymphoma xenografts with anti-CD30-MCC-DM1 resulted in significant tumor growth delay in a dose-dependent manner .
  • Tolerance Dose The tolerance dose of anti-CD30-MCC-DM1 was higher than that of ADCETRIS®, suggesting that the released drug Lys-MCC-DM1 has no bystander effect . The tolerated dose was 30 mg/kg in non-human primates, supporting the tolerance of anti-CD30-MCC-DM1 in humans .
  • Improved Efficacy Engineered Thio-Trastuzumab-DM1 Conjugates (TDCs) showed improved efficacy over conventional ADCs at DM1-equivalent doses and retained efficacy at equivalent antibody doses . Higher doses of thioTMAb-mpeo-DM1 were better tolerated in nonhuman primates compared with TMAb-mcc-DM1 ADC in monkeys .

Mechanisms of Resistance

  • Drug Efflux Transporters The upregulation of multidrug-resistance transporters could promote the efflux of DM1 from cells and confer cellular resistance to T-DM1 . Inhibition of MRP1, MRP2, and MDR1 reversed T-DM1 resistance in some studies .
  • Mitotic Catastrophe Cells that avoid mitotic catastrophe may gain resistance to T-DM1 . Reduced induction of cyclin B1 can result in an inability to halt cell-cycle progression, leading to mitotic exit and cytokinesis, and thus avoidance of mitotic catastrophe .

Analytical Chemistry

  • Detection and Analysis DM1, MCC-DM1, and DM1 are potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) .
  • Reversed-Phase HPLC Analysis Reversed-phase HPLC is used in the analysis of DM1 and its related compounds .

Data Table

ApplicationDescriptionCell Models/Animal ModelsOutcome
Anti-CD30-MCC-DM1 in CD30+ hematological malignanciesAnti-CD30-MCC-DM1 induces tumor regression in subcutaneous inoculation.Karpas 299 (anaplastic large cell lymphoma), HH (cutaneous T-cell lymphoma), L428 (Hodgkin’s disease)Significant tumor growth delay; Durable complete tumor regressions achieved at 6 mg/kg in HH model.
T-DM1 in HER2-positive metastatic breast cancerT-DM1 targets HER2-positive metastatic breast cancer cells, slowing growth or killing cancer cells.Clinical trials with women with metastatic breast cancerAwaiting further results from clinical trials to determine efficacy and safety.
Anti-CD22-MCC-DM1 in NHLsAnti-CD22-MCC-DM1 induces complete tumor regression.NHL xenograft mouse modelsComplete tumor regression; well-tolerated in cynomolgus monkeys, decreased circulating B-cells and follicle size in lymphoid organs.

Case Studies

  • Trastuzumab-MCC-DM1 in HER2-Positive Metastatic Breast Cancer A phase II study explored the effectiveness and safety of T-DM1 compared with trastuzumab and docetaxel in patients with HER2-positive metastatic breast cancer who had not received prior chemotherapy for metastatic disease . The study also characterized the pharmacokinetic properties of T-DM1 in this patient population .
  • Engineered Thio-Trastuzumab-DM1 Conjugates Engineered TDCs showed improved tumor growth inhibition compared with conventional ADCs. Higher doses of thioTMAb-mpeo-DM1 were better tolerated in nonhuman primates compared with TMAb-mcc-DM1 ADC in monkeys .

Mechanism of Action

DM1-Mcc exerts its effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. The monoclonal antibody component of the ADC targets specific antigens on cancer cells, directing this compound to the tumor site. Upon internalization, the ADC is degraded in lysosomes, releasing DM1, which binds to tubulin and prevents microtubule assembly .

Comparison with Similar Compounds

DM1-Mcc is compared with other maytansinoid-based ADCs such as:

This compound is unique due to its non-cleavable linker, which provides stability in the bloodstream and ensures targeted delivery to cancer cells .

Biological Activity

DM1-Mcc (also known as DM1 conjugated with maleimidocaproyl) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy, particularly in treating various hematological malignancies and solid tumors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profiles based on diverse research findings.

Overview of this compound

DM1 is a derivative of maytansine, a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The conjugation of DM1 with antibodies allows for targeted delivery to cancer cells while minimizing systemic toxicity. The MCC linker facilitates the release of DM1 inside the target cells, enhancing its therapeutic efficacy.

The mechanism by which this compound exerts its effects involves several key processes:

  • Targeting Specificity : this compound is designed to bind to specific antigens on the surface of cancer cells. For example, anti-CD22-MCC-DM1 targets CD22 expressed on B-cells, while anti-CD30-MCC-DM1 targets CD30 in lymphomas .
  • Internalization and Drug Release : Upon binding to the target cell, the ADC is internalized through endocytosis. The acidic environment within endosomes triggers the cleavage of the linker, releasing DM1 into the cytoplasm .
  • Microtubule Disruption : Once released, DM1 binds to tubulin, preventing microtubule assembly and leading to mitotic arrest and cell death. This action is similar to that of traditional chemotherapeutics like vinca alkaloids but with enhanced selectivity due to the targeting antibody .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types:

1. Anti-CD22-MCC-DM1 in Non-Hodgkin's Lymphoma

  • Study Findings : In vitro studies demonstrated significant inhibition of proliferation in NHL B-cell lines. In vivo studies using xenograft models showed complete tumor regression .
  • Clinical Implications : These results suggest that anti-CD22-MCC-DM1 could be a promising therapeutic option for patients with relapsed or refractory non-Hodgkin's lymphoma.

2. Anti-CD30-MCC-DM1 in Hematological Malignancies

  • Study Findings : Anti-CD30-MCC-DM1 exhibited potent antitumor activity against CD30-positive cell lines and induced tumor regression in xenograft models . The ADC demonstrated a favorable pharmacokinetic profile with a half-life of approximately 5 days in cynomolgus monkeys.
  • Clinical Implications : The safety profile was superior compared to traditional therapies like ADCETRIS, with a higher tolerated dose observed .

3. Trastuzumab-DM1 (T-DM1) in HER2-Positive Breast Cancer

  • Study Findings : In clinical trials, T-DM1 showed improved overall survival and progression-free survival compared to standard treatments for HER2-positive metastatic breast cancer . The EMILIA study highlighted its efficacy even after prior treatments.
  • Clinical Implications : T-DM1's ability to target HER2-positive cells with reduced systemic toxicity positions it as a cornerstone in managing this subtype of breast cancer.

Safety Profile

The safety profile of this compound has been evaluated across various studies:

  • Adverse Events : Common adverse events associated with this compound include thrombocytopenia and elevated liver enzymes; however, these are generally less severe compared to conventional chemotherapies .
  • Dose Tolerance : In animal studies, anti-CD30-MCC-DM1 was well-tolerated at doses up to 30 mg/kg without significant toxicity, indicating a promising safety margin for human applications .

Data Summary

Study TypeTarget AntigenEfficacy OutcomeSafety Profile
In vitro (NHL B-cell lines)CD22Significant proliferation inhibitionLimited systemic toxicity
In vivo (xenograft models)CD30Tumor regression observedHigher tolerated dose
Clinical Trials (HER2+)HER2Improved OS and PFS vs. standard therapyManageable adverse events

Properties

Molecular Formula

C47H63ClN4O14S

Molecular Weight

975.5 g/mol

IUPAC Name

4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1

InChI Key

RUQUNWQAIDSPKO-QKJXIHRLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.